
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is an organic compound with a complex structure that includes a fluorophenyl group, a methyloxirane ring, and a carboxylate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate typically involves the reaction of 3-fluorobenzaldehyde with a suitable epoxide precursor under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the formation of the oxirane ring. The esterification step involves the reaction of the resulting carboxylic acid with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, leading to various biological effects. The fluorophenyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(4-fluorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-chlorophenyl)-3-methyloxirane-2-carboxylate
- Methyl 3-(3-bromophenyl)-3-methyloxirane-2-carboxylate
Uniqueness
Methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic and steric properties. This fluorine substitution can significantly influence the compound’s reactivity, stability, and biological activity compared to its analogs with different halogen substitutions.
Propiedades
Fórmula molecular |
C11H11FO3 |
|---|---|
Peso molecular |
210.20 g/mol |
Nombre IUPAC |
methyl 3-(3-fluorophenyl)-3-methyloxirane-2-carboxylate |
InChI |
InChI=1S/C11H11FO3/c1-11(9(15-11)10(13)14-2)7-4-3-5-8(12)6-7/h3-6,9H,1-2H3 |
Clave InChI |
ZOCDLVOHOQTAHI-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(O1)C(=O)OC)C2=CC(=CC=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Bromo-3,4-dihydro-1H-spiro[naphthalene-2,2'-oxirane]-3'-carbonitrile](/img/structure/B13204652.png)

![3-Bromo-2-(propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole](/img/structure/B13204665.png)
![1-[4-(Chloromethyl)-2-methylphenyl]piperidine](/img/structure/B13204667.png)
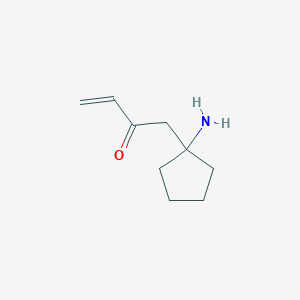
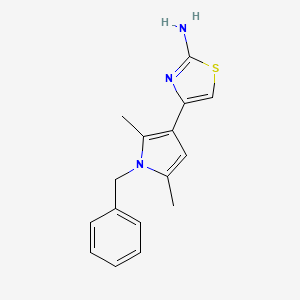
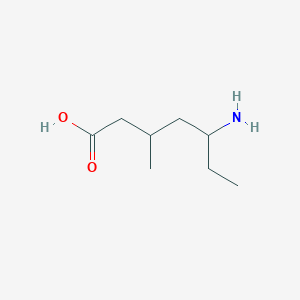
![4-Chloro-2-[2-(hydroxymethyl)pyrrolidin-1-YL]-1,3-thiazole-5-carbaldehyde](/img/structure/B13204687.png)

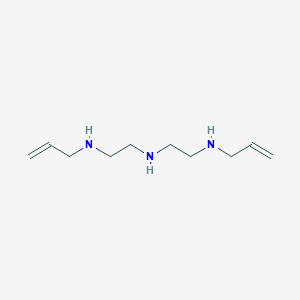
![tert-Butyl 4-(aminomethyl)-4-[2-hydroxy-3-(methylamino)propyl]piperidine-1-carboxylate](/img/structure/B13204714.png)
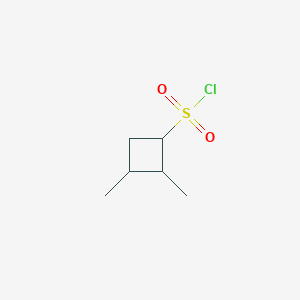

![1-[2-(2-Methoxyethoxy)ethyl]-2,2-dimethylpiperazine](/img/structure/B13204735.png)
